[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride is a chemical compound with the molecular formula C12H20ClNO3 It is known for its unique structure, which includes a trimethoxyphenyl group attached to a propan-2-ylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable amine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the formation of the chloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium cyanide, and sodium methoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, such as Taq polymerase and telomerase, and trigger caspase activation through oxidative mechanisms. It also affects the phosphorylation of extracellular signal-regulated kinases (ERKs), which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one
- 6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline
Uniqueness
Compared to similar compounds, [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its trimethoxyphenyl group provides electron-rich properties, enhancing its reactivity and potential biological activity .
Properties
CAS No. |
16603-11-5 |
---|---|
Molecular Formula |
C12H21ClN2O3 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-8(14-13)5-9-6-10(15-2)12(17-4)11(7-9)16-3;/h6-8,14H,5,13H2,1-4H3;1H |
InChI Key |
LKXWQTXXGQGENW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)N[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.